molecular formula C12H8ClN3 B13136197 2-(2-Chloro-5-pyridin-4-ylpyridin-3-yl)acetonitrile

2-(2-Chloro-5-pyridin-4-ylpyridin-3-yl)acetonitrile

Cat. No.: B13136197
M. Wt: 229.66 g/mol
InChI Key: AMJSQOFKWJFSAH-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-pyridin-4-ylpyridin-3-yl)acetonitrile is a heterocyclic organic compound that features a pyridine ring substituted with a chloro group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-pyridin-4-ylpyridin-3-yl)acetonitrile typically involves the reaction of 2-chloro-5-pyridin-4-ylpyridine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the acetonitrile, followed by nucleophilic substitution on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-pyridin-4-ylpyridin-3-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Chloro-5-pyridin-4-ylpyridin-3-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-pyridin-4-ylpyridin-3-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary but often include interactions with cellular signaling pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloro-5-pyridin-4-ylpyridin-3-yl)acetonitrile is unique due to the presence of two pyridine rings, which can enhance its binding affinity and specificity for certain biological targets. This dual pyridine structure also provides additional sites for chemical modification, making it a versatile compound for various applications .

Properties

Molecular Formula

C12H8ClN3

Molecular Weight

229.66 g/mol

IUPAC Name

2-(2-chloro-5-pyridin-4-ylpyridin-3-yl)acetonitrile

InChI

InChI=1S/C12H8ClN3/c13-12-10(1-4-14)7-11(8-16-12)9-2-5-15-6-3-9/h2-3,5-8H,1H2

InChI Key

AMJSQOFKWJFSAH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC(=C(N=C2)Cl)CC#N

Origin of Product

United States

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